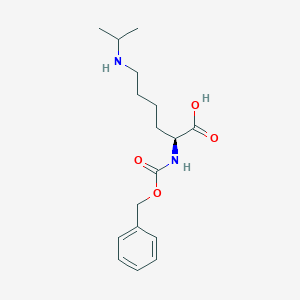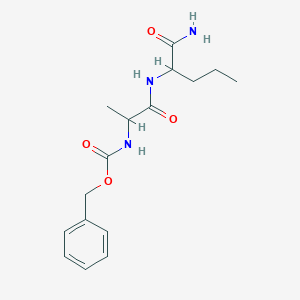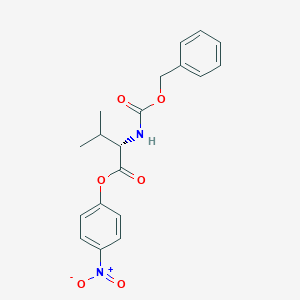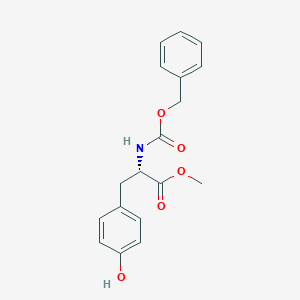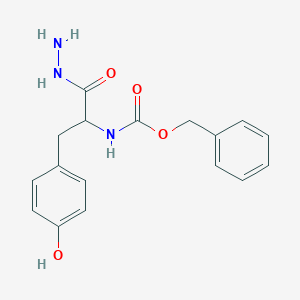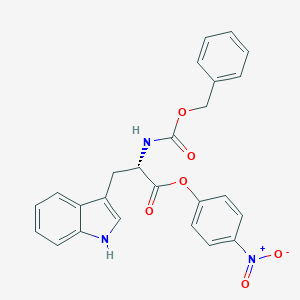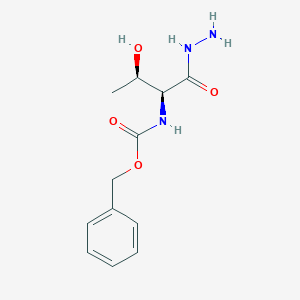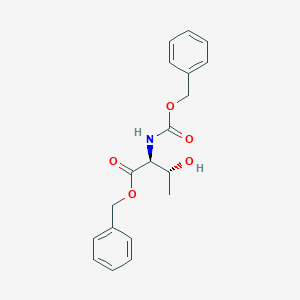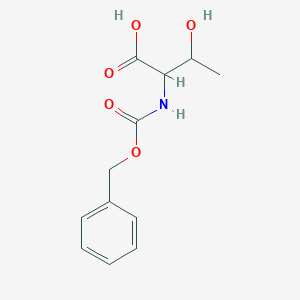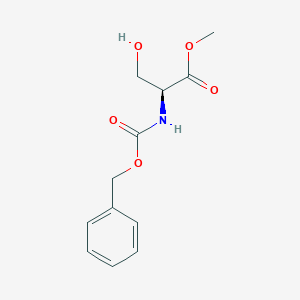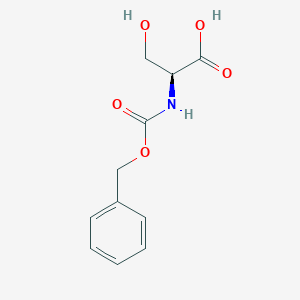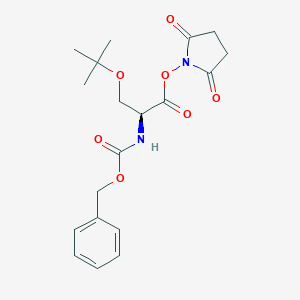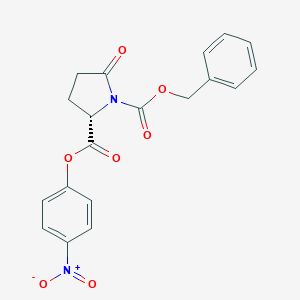
Z-Glu-OMe
Descripción general
Descripción
Z-Glu-OMe, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester or Z-L-Glutamic acid 1-methyl ester, is a compound with the molecular formula C14H17NO6 . It appears as a white to off-white crystalline powder or crystals .
Synthesis Analysis
Z-Glu-OMe can be synthesized from N-Carbobenzyloxy-L-glutamic acid and methanol . The synthesis process involves the formation of an ester bond, which is a common reaction in organic chemistry .Molecular Structure Analysis
The molecular structure of Z-Glu-OMe is represented by the formula HOOCCH2CH2CH(NHCOOCH2C6H5)COOCH3 . It has a molecular weight of 295.3 g/mol .Chemical Reactions Analysis
Z-Glu-OMe is used in solution phase peptide synthesis . It can participate in esterification and transesterification reactions .Physical And Chemical Properties Analysis
Z-Glu-OMe is a white to off-white crystalline powder or crystals . It has a molecular weight of 295.29 g/mol and a molecular formula of C14H17NO6 .Aplicaciones Científicas De Investigación
Z-Glu-OMe is identified as a versatile chiral building block. Its synthesis and conversion into cis-5-hydroxy-L-pipecolic acid have been described, showcasing its potential in organic synthesis and pharmaceutical applications (Adams et al., 1996).
Research involving glucocorticoids (GCs), which are antiinflammatory and immunosuppressive drugs, mentions compounds similar to Z-Glu-OMe. Such compounds have been studied for their selective activation of transrepression with little or no transactivating activity, important for reducing side effects of GCs (Schäcke et al., 2003).
Z-Glu-OMe has been used in studies of protease inhibition. It has been observed to have inhibitory activity on papain and cathepsin B, suggesting its role in understanding the mechanisms of thiol proteinase inhibitors (Teno et al., 1987).
In a study exploring the S'-subsite specificity of V8 proteinase, Z-Glu-OMe was used as an acyl donor in acyl transfer reactions, providing insights into the enzyme's specificity and potential applications in peptide synthesis (Schuster et al., 1990).
Z-Glu-OMe has been used in the synthesis of bioactive substances and in peptide research, indicating its importance in the field of biochemistry and molecular biology (Sebestyen et al., 2009).
Mecanismo De Acción
Target of Action
Z-Glu-OMe, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a synthetic substrate used in proteomics research . It has been employed in studies on the specificity and mechanism of pepsin action . Pepsin, a digestive protease, is the primary target of Z-Glu-OMe .
Mode of Action
Z-Glu-OMe interacts with pepsin, facilitating the study of the enzyme’s specificity and mechanism . The compound’s interaction with pepsin involves the formation of a sensitive peptide bond with aromatic L-amino acid residues . This interaction allows researchers to investigate the pH dependence of the kinetic parameters of pepsin activity .
Biochemical Pathways
Z-Glu-OMe plays a role in the study of the glutamine metabolic pathway . Glutamine metabolism is crucial for cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . Z-Glu-OMe, as a synthetic substrate, aids in understanding how cells function and respond to external or internal perturbations .
Pharmacokinetics
The compound is used in vitro for proteomics research , suggesting that its bioavailability in these settings is sufficient for its intended use.
Result of Action
The interaction of Z-Glu-OMe with pepsin provides insights into the enzyme’s specificity and mechanism of action . This knowledge can contribute to the development of therapeutic strategies targeting proteases. Additionally, the use of Z-Glu-OMe in studying glutamine metabolism helps elucidate the roles of this pathway in various cellular processes and diseases .
Action Environment
The action of Z-Glu-OMe is typically studied in controlled laboratory environments, such as in vitro proteomics research . The compound’s action, efficacy, and stability can be influenced by factors such as pH and the presence of other compounds . .
Propiedades
IUPAC Name |
(4S)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMCTGARFXPQML-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Glu-OMe | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Z-Glu-OMe considered a versatile chiral building block in organic synthesis?
A1: Z-Glu-OMe serves as a valuable starting material for synthesizing various complex molecules, particularly those with biological activity. Its versatility stems from the presence of different functional groups that can be selectively manipulated. For instance, [] describes its use in synthesizing cis-5-hydroxy-L-pipecolic acid, a compound with potential pharmaceutical applications. The "Z" group (benzyloxycarbonyl) acts as a protecting group for the amine, while the methyl ester allows for further transformations at the carboxylic acid site. []
Q2: How is Z-Glu-OMe employed in protease-catalyzed acyl transfer reactions?
A2: Z-Glu-OMe acts as an acyl donor in protease-catalyzed acyl transfer reactions. [] These reactions are highly valuable for synthesizing peptides and modified peptides. The protease facilitates the transfer of the Z-Glu moiety to a nucleophile, typically an amino acid amide. The efficiency of this transfer is influenced by the partition constant, which reflects the enzyme's preference for aminolysis (transfer to the nucleophile) over hydrolysis. [] Understanding this parameter is crucial for optimizing reaction conditions and achieving high yields of the desired product.
Q3: Are there alternative methods for preparing Z-Glu-OMe?
A3: While commercially available, Z-Glu-OMe can be synthesized from L-glutamine or L-asparagine. [] This method involves treating the N-benzyloxycarbonyl α-methyl ester derivative of these amino acids with tert-butyl nitrite in refluxing acetonitrile. This reaction selectively hydrolyzes the amide group, leading to the formation of Z-Glu-OMe or its aspartic acid analogue (Z-Asp-OMe) with high optical purity. [] This synthetic route showcases the versatility of Z-Glu-OMe as a target molecule and provides a potential avenue for accessing it through different starting materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



